molecular formula C27H29NO2 B12499243 [4-(4-ethoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone

[4-(4-ethoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone

Katalognummer: B12499243
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: OCWHCQGPTZOOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE is a complex organic compound with a unique structure that combines a benzoyl group, an ethoxyphenyl group, and a quinoline core

Vorbereitungsmethoden

The synthesis of 1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Analyse Chemischer Reaktionen

1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to cellular processes and interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context. Research is ongoing to fully elucidate these mechanisms and understand how the compound exerts its effects.

Vergleich Mit ähnlichen Verbindungen

1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE can be compared with other similar compounds, such as:

    1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE: This compound shares a similar structure but may have different functional groups or substituents.

    1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE: Another similar compound with potential variations in its chemical structure. The uniqueness of 1-BENZOYL-4-(4-ETHOXYPHENYL)-2,2,4-TRIMETHYL-3H-QUINOLINE lies in its specific combination of functional groups and the resulting properties, which can be tailored for specific applications.

Eigenschaften

Molekularformel

C27H29NO2

Molekulargewicht

399.5 g/mol

IUPAC-Name

[4-(4-ethoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C27H29NO2/c1-5-30-22-17-15-21(16-18-22)27(4)19-26(2,3)28(24-14-10-9-13-23(24)27)25(29)20-11-7-6-8-12-20/h6-18H,5,19H2,1-4H3

InChI-Schlüssel

OCWHCQGPTZOOIO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.